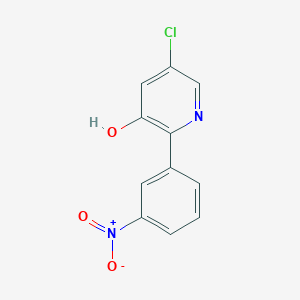
5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(3-nitrophenyl)pyridin-3-ol: is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 5-position and a nitrophenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol typically involves multi-step organic reactions. One common method is the nitration of 5-chloro-2-phenylpyridine followed by hydroxylation. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved using a base such as sodium hydroxide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Reduction: 5-Amino-2-(3-nitrophenyl)pyridin-3-ol.
Substitution: Various substituted pyridin-3-ol derivatives.
Coupling: Biaryl compounds with diverse functional groups.
科学研究应用
Chemistry: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic effects and used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to therapeutic effects.
相似化合物的比较
2-(3-Nitrophenyl)pyridine: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-Chloro-2-phenylpyridine: Lacks the nitro group, which may reduce its potential for hydrogen bonding and other interactions.
2-(3-Aminophenyl)pyridine: The amino group provides different chemical properties compared to the nitro group.
Uniqueness: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is unique due to the presence of both the chlorine and nitrophenyl groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C11H7ClN2O3 |
|---|---|
分子量 |
250.64 g/mol |
IUPAC 名称 |
5-chloro-2-(3-nitrophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-5-10(15)11(13-6-8)7-2-1-3-9(4-7)14(16)17/h1-6,15H |
InChI 键 |
GERSKELNVZZIIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=N2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
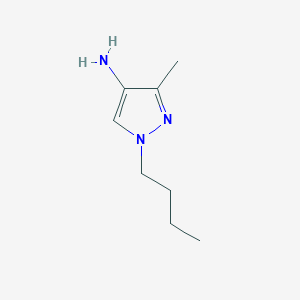
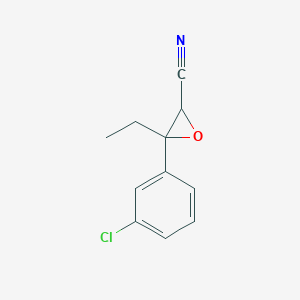
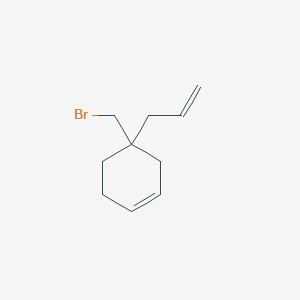
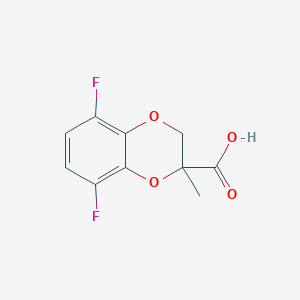
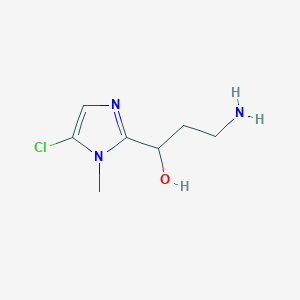

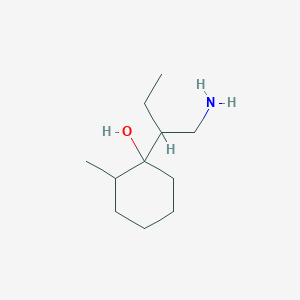

![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
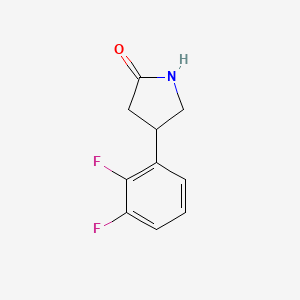
![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)

